(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carbohydrate Chemistry and Biosynthesis

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal serves as a vital intermediate in the biosynthesis of mannose, a crucial sugar molecule found in plants, animals, and microorganisms. Several enzymes, including phosphomannose isomerase and phosphomannose mutase, utilize this compound in the conversion of other sugars like fructose-6-phosphate into mannose-6-phosphate. Understanding this pathway helps researchers explore carbohydrate metabolism and its regulation in various biological systems. [Source: National Center for Biotechnology Information, PubChem - (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, ()]

Glycosylation and Protein Function

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be further processed into mannose-1-phosphate, which acts as a precursor for N-linked glycosylation. This process involves attaching sugar molecules to proteins, significantly impacting their folding, stability, and function. Research on (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal contributes to a deeper understanding of protein glycosylation and its role in various cellular processes, aiding in the development of therapeutic strategies targeting glycosylation-related diseases. [Source: National Institutes of Health, Glycosylation, ()]

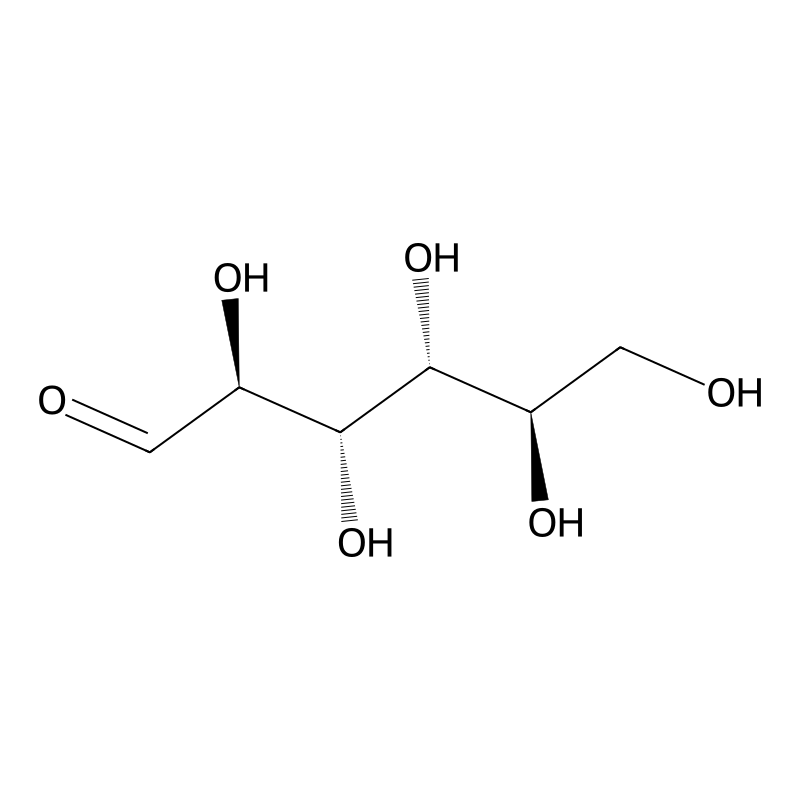

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as gulose, is a sugar aldehyde with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol. It features a six-carbon backbone with five hydroxyl (OH) groups and an aldehyde (CHO) group. The specific stereochemistry indicated by the (2S,3S,4R,5R) configuration plays a crucial role in its biological activity and chemical reactivity. This compound is primarily synthesized for research purposes and is not typically found in significant amounts in nature .

- Reduction: It can be reduced to form sugar alcohols using reducing agents such as sodium borohydride (NaBH₄). This transformation is significant in producing polyols that have various applications in food and pharmaceutical industries.

- Oxidation: Under oxidative conditions, this compound can be converted into carboxylic acids using agents like chromic acid (H₂CrO₄). This reaction is essential for the synthesis of more complex organic molecules.

- Formation of Glycosides: The aldehyde group can react with alcohols to form glycosides. Glycosidic bonds are pivotal in the structure of polysaccharides and nucleotides.

Gulose and its derivatives are important intermediates in carbohydrate metabolism. They play roles in various biological processes including energy production and cellular signaling. The hydroxyl groups enhance solubility and reactivity with other biomolecules, which can influence metabolic pathways and interactions with enzymes . Additionally, studies suggest potential roles in modulating immune responses and cellular communication due to their structural properties.

The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods:

- Chemical Synthesis: This involves multi-step synthetic routes starting from simpler sugars or aldehydes. For example, starting from glucose or mannose through specific stereochemical manipulations can yield gulose .

- Biotechnological Approaches: Enzymatic synthesis using specific glycosyltransferases can also produce this compound. This method allows for more selective modifications and is considered environmentally friendly compared to traditional chemical methods.

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has various applications:

- Food Industry: It serves as a sweetener and humectant due to its sugar-like properties.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects in metabolic disorders and as precursors for drug synthesis.

- Biochemical Research: Used as a substrate or standard in enzymatic assays and metabolic studies due to its role as an intermediate in carbohydrate metabolism .

Research has shown that (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with various biomolecules:

- Enzyme Interactions: It can act as a substrate for certain enzymes involved in carbohydrate metabolism. Understanding these interactions helps elucidate metabolic pathways.

- Cell Signaling: The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules .

Several compounds share structural similarities with (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Glucose | Six-carbon structure with five hydroxyl groups | Most abundant naturally occurring monosaccharide |

| D-Mannose | Similar structure but different stereochemistry | Important for cell recognition processes |

| D-Galactose | Contains an epimeric configuration at C-4 | Key component of lactose |

These compounds differ primarily in their stereochemistry and biological roles. While they share a common backbone and functional groups that contribute to their solubility and reactivity as sugars or sugar derivatives, their unique configurations lead to distinct biochemical properties and functions .

Chiral Center Topology and Epimeric Relationships

The compound (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal belongs to the D-family of aldohexoses, as indicated by the R-configuration at carbon 5 [2] [3]. Its four chiral centers exhibit the following configurations:

- Carbon 2: S-configuration

- Carbon 3: S-configuration

- Carbon 4: R-configuration

- Carbon 5: R-configuration

This arrangement distinguishes it from other aldohexoses through its specific hydroxyl group orientations. For instance, its S,S,R,R sequence at carbons 2–5 contrasts with D-glucose (2R,3S,4R,5R) and D-mannose (2S,3S,4R,5R) [2] [3].

Epimeric Relationships

Epimers are diastereomers differing at a single chiral center. This compound exhibits the following epimeric relationships:

- C2 Epimer: Altering carbon 2 to R yields D-glucose (2R,3S,4R,5R) [2] [3].

- C3 Epimer: Changing carbon 3 to R produces D-altrose (2S,3R,4R,5R), a rare aldohexose isolated from Butyrivibrio fibrisolvens [1] [2].

- C4 Epimer: Adjusting carbon 4 to S generates D-idose (2S,3S,4S,5R), a less stable aldohexose [2].

These relationships highlight the compound’s structural flexibility and its potential as a synthetic intermediate for rare sugar derivatives.

Comparative Configurational Studies with D-Glucose and D-Mannose

Configuration Comparison Table

| Carbon | (2S,3S,4R,5R)-Aldohexose | D-Glucose | D-Mannose |

|---|---|---|---|

| C2 | S | R [2] [3] | S [2] [3] |

| C3 | S | S [2] [3] | S [2] [3] |

| C4 | R | R [2] [3] | R [2] [3] |

| C5 | R | R [2] [3] | R [2] [3] |

Key Observations

Divergence from D-Glucose:

The compound differs from D-glucose at carbon 2 (S vs. R), making them C2 epimers [2] [3]. This single stereochemical variation significantly impacts their biological roles; D-glucose is a primary energy source, whereas (2S,3S,4R,5R)-aldohexose lacks known metabolic pathways [2].Alignment with D-Mannose:

The compound shares identical configurations with D-mannose at carbons 2–5 (S,S,R,R) [2] [3]. Despite this, their three-dimensional conformations diverge due to distinct anomeric preferences in cyclic forms. D-Mannose predominantly adopts a α-pyranose form, while the open-chain equilibrium of (2S,3S,4R,5R)-aldohexose favors β-furanose configurations [5].Hydrogen-Bonding Patterns:

Comparative crystallographic studies reveal that D-mannose derivatives form intramolecular hydrogen bonds between hydroxyl groups at C2 and C4, stabilizing their glycosylamine forms [5]. In contrast, (2S,3S,4R,5R)-aldohexose’s hydroxyl alignment at C2 and C3 may predispose it to Schiff base formation under specific conditions [5].

Aldolase-catalyzed reactions represent the most efficient and stereoselective approach for synthesizing (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. These enzymes catalyze the formation of carbon-carbon bonds through aldol condensation reactions, providing exceptional control over stereochemistry while operating under mild, physiological conditions [3] [4].

Fructose-1,6-bisphosphate Aldolase Mechanisms

The primary enzymatic route involves fructose-1,6-bisphosphate aldolase, which exists in two distinct classes based on their catalytic mechanisms [5] [4]. Class I aldolases utilize a Schiff base mechanism, forming covalent enzyme-substrate intermediates through lysine residues, while Class II aldolases depend on divalent metal ions, typically zinc, for catalytic activity [4]. Class II aldolases demonstrate superior thermostability and broader substrate specificity, making them particularly valuable for synthetic applications [5].

The aldol condensation process involves three major covalency changes: abstraction of the 1-proS proton from dihydroxyacetone phosphate (DHAP) to generate an enolate intermediate, nucleophilic attack on the aldehyde acceptor, and subsequent protonation to yield the final product [4]. This mechanism ensures high stereoselectivity, with the enzyme active site architecture dictating the absolute configuration of the newly formed stereocenters [3].

Specialized Aldolase Systems

L-fuculose-1-phosphate aldolase from Thermus thermophilus HB8 (FucA) has emerged as a particularly effective catalyst for stereoselective synthesis [6] [7]. This enzyme demonstrates exceptional specificity for D-psicose formation when utilizing L-glycerol 3-phosphate and D-glyceraldehyde as substrates, achieving yields of 85-90% with stereochemical purities exceeding 95% [6]. The thermostable nature of this enzyme, with optimal activity at 50-80°C, provides additional advantages for industrial applications [7].

Rhamnulose-1-phosphate aldolase (RhaD) from Escherichia coli offers an alternative approach, though it exhibits lower stereoselectivity with syn/anti ratios of approximately 1:1 when accepting D-glyceraldehyde [6]. Recent engineering efforts have focused on improving the stereoselectivity of these enzymes through directed evolution and rational design approaches [8].

Multi-Enzyme Cascade Systems

The most sophisticated approaches involve multi-enzyme cascades that combine dihydroxyacetone phosphate generation with aldolase-catalyzed condensation reactions [9]. A particularly effective system utilizes glycerol kinase, acetate kinase, glycerophosphate oxidase, and catalase to convert glycerol into DHAP, which is then consumed by fructose-1,6-bisphosphate aldolase to generate the target aldohexose [9]. This cascade approach achieves overall yields of 85-90% while maintaining high stereochemical fidelity [9].

The enzymatic cascade provides several advantages including in situ DHAP generation, which circumvents the inherent instability of this key intermediate, and the "pull-through" effect where DHAP consumption by the aldolase reaction drives greater conversion from upstream substrates [9]. This system has been successfully scaled and optimized through kinetic modeling and flow biocatalysis approaches [9].

Transaldolase-Mediated Reactions

Transaldolase represents another important class of aldolase enzymes capable of catalyzing carbon-carbon bond formation through distinct mechanisms [10] [11]. These pyridoxal phosphate-dependent enzymes can overcome traditional limitations of aldolase catalysis by protecting enzyme-bound enolates from solvent protons, thereby enabling efficient addition into unactivated ketones [10]. Recent studies have demonstrated that transaldolase can produce non-canonical amino acids with side chains containing chiral tertiary alcohols, expanding the scope of aldolase-mediated synthesis [10].

The transaldolase mechanism involves the formation of a glycyl enolate species stabilized by the pyridoxal phosphate cofactor, which can then undergo nucleophilic attack on various electrophilic substrates [10]. This approach has proven particularly valuable for accessing novel structural motifs that are difficult to obtain through conventional aldolase chemistry [10].

Biogenetic Precursors in Plant and Microbial Metabolic Networks

The biosynthetic origins of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal are deeply integrated within central metabolic pathways across diverse organisms. These pathways represent evolutionarily conserved mechanisms for carbon metabolism and energy production [12] [13].

Pentose Phosphate Pathway Integration

The pentose phosphate pathway serves as a primary source of biosynthetic precursors for aldohexose formation [14] [15]. This pathway generates glucose-6-phosphate through the oxidation of glucose, producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis [15]. The non-oxidative phase of the pentose phosphate pathway involves complex interconversions of sugar phosphates through transketolase and transaldolase reactions [15] [16].

Ribulose-5-phosphate, generated from the oxidative phase, undergoes isomerization to ribose-5-phosphate or epimerization to xylulose-5-phosphate [15]. These pentose phosphates can then be rearranged through transketolase action to produce glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, which serve as direct precursors for aldohexose synthesis [15] [16]. The transaldolase reaction subsequently converts these intermediates into fructose-6-phosphate and erythrose-4-phosphate, completing the carbon recycling network [15].

Calvin Cycle Contributions

In photosynthetic organisms, the Calvin cycle provides fundamental precursors for aldohexose biosynthesis [17] [18] [19]. The cycle operates through three distinct phases: carbon fixation, reduction, and regeneration [18]. Carbon dioxide is initially fixed to ribulose-1,5-bisphosphate through the action of RuBisCO, forming unstable six-carbon intermediates that immediately split into 3-phosphoglycerate [18] [19].

The reduction phase involves ATP-dependent phosphorylation of 3-phosphoglycerate to form 1,3-bisphosphoglycerate, followed by NADPH-dependent reduction to glyceraldehyde-3-phosphate [18]. This three-carbon sugar phosphate serves as a key branch point for aldohexose synthesis, with six molecules of carbon dioxide fixation ultimately yielding two molecules of glyceraldehyde-3-phosphate that can be diverted to gluconeogenesis [19].

The regeneration phase requires complex rearrangements involving transketolase and transaldolase activities, similar to those found in the pentose phosphate pathway [19]. These enzymes catalyze the interconversion of three-, four-, five-, six-, and seven-carbon sugar phosphates, ensuring continuous regeneration of ribulose-1,5-bisphosphate for sustained carbon fixation [19].

Glycolytic and Gluconeogenic Pathways

Central glycolytic metabolism provides multiple entry points for aldohexose precursor formation [12] [20]. Fructose-1,6-bisphosphate aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate during glycolysis, while the reverse reaction operates during gluconeogenesis [20] [5]. This enzyme represents a critical branch point where three-carbon metabolites can be assembled into six-carbon sugars or where six-carbon sugars can be broken down for energy production [20].

The equilibrium position of the aldolase reaction depends on cellular energy status and metabolic demands [5]. During periods of high energy demand, the reaction favors substrate cleavage to feed glycolysis, while during biosynthetic phases, the reaction shifts toward condensation to support gluconeogenesis and related anabolic processes [5].

Microbial Metabolic Networks

Microbial organisms exhibit remarkable diversity in their approaches to aldohexose metabolism [21] [12]. Many bacteria and fungi possess specialized pathways for the utilization of alternative carbon sources, including pentoses, hexoses, and sugar alcohols [21]. These organisms often express multiple aldolase isoforms with distinct substrate specificities, allowing for flexible adaptation to varying nutrient availability [21].

Aspergillus niger and Saccharomyces cerevisiae represent important model organisms for understanding microbial aldohexose metabolism . These organisms can efficiently convert glucose or mannose precursors into various aldohexose derivatives through oxidative and reductive pathways . The metabolic flexibility of these systems has been exploited for biotechnological applications, including the production of rare sugars and sugar derivatives .

Metabolic Regulation and Control

The biosynthesis of aldohexose precursors is subject to sophisticated regulatory mechanisms that coordinate carbon flux with cellular energy status and biosynthetic demands [23] [24]. In plants, sugar metabolism is tightly coupled with photosynthetic carbon fixation, with trehalose-6-phosphate serving as a key signaling molecule that coordinates sucrose synthesis with metabolic demand [25].

The sucrose cycle plays a central role in sugar metabolism, connecting nucleotide sugar biosynthesis with primary metabolic processes including starch synthesis, glycolysis, and the tricarboxylic acid cycle [24]. This metabolic network exhibits remarkable plasticity, with plants able to accommodate substantial increases in sugar utilization through corresponding increases in photosynthetic flux [23].

Sucrose synthase enzymes catalyze the conversion of sucrose and UDP to form UDP-glucose and fructose, providing a direct link between stored carbohydrates and activated sugar nucleotides [23]. Overexpression of these enzymes in various plant species has demonstrated the capacity for increased carbon flux toward nucleotide sugar biosynthesis without compromising other essential metabolic processes [23].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Vapor Pressure

Other CAS

30142-85-9